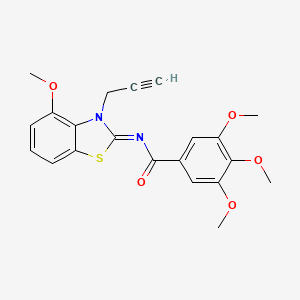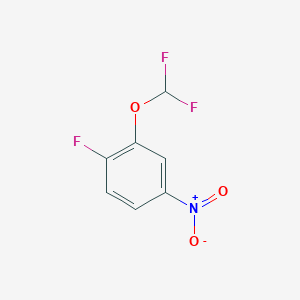
2-(Difluoromethoxy)-1-fluoro-4-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(Difluoromethoxy)-1-fluoro-4-nitrobenzene” belongs to the class of organic compounds known as nitrobenzenes. Nitrobenzenes are compounds containing a nitro group (-NO2) which is directly linked to a benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring with a nitro group (-NO2), a fluoro group (-F), and a difluoromethoxy group (-OCHF2) attached to it .
科学的研究の応用
Synthesis and Chemical Properties
Synthesis Techniques : The synthesis of nitrobenzene derivatives, including compounds structurally similar to 2-(Difluoromethoxy)-1-fluoro-4-nitrobenzene, often involves direct nitration reactions. For instance, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized with a high yield by reacting 2-fluoro-1,4-dimethoxybenzene with nitric acid, highlighting the typical synthetic route for such compounds (Sweeney et al., 2018).
Structural Dynamics : The structural properties and dynamics of fluorine-substituted nitrobenzenes have been studied extensively. For example, several fluorine-substituted nitrobenzenes, including compounds similar to this compound, demonstrate unique internal rotation potentials and molecular structures. These dynamics are significant in understanding the molecular behavior and possible interactions of these compounds in various environments (Larsen & Nielsen, 2014).
Intermolecular Interactions : The ability of fluorine-substituted compounds to engage in strong hydrogen and halogen bonds is significant, particularly in the context of chemical synthesis and materials science. For instance, specific organometallic compounds have been shown to serve as strong acceptors in intermolecular interactions, a property that can be harnessed in supramolecular chemistry and crystal engineering (Libri et al., 2008).
Applications in Materials Science and Chemistry
Organic Synthesis and Radiolabeling : The reactivity of fluorine-18, an isotope often used in positron emission tomography (PET) imaging, with nitrobenzene derivatives, provides insights into the synthesis of labeled compounds for medical imaging. For example, the production of fluorine-18 and its subsequent reactions with nitrobenzene derivatives has been explored for synthesizing radiotracers (Knust et al., 1986).
Synthesis of Fluoroalkyl Aryl Esters and Ethers : The preparation of fluoroalkyl aryl esters and ethers, which are common moieties in radiotracers, involves novel synthetic methods. The utilization of specific fluorinated alcohols as nucleophiles in these syntheses has been demonstrated, opening new avenues for the development of PET tracers (Pan et al., 2013).
Source of Difluorocarbene : Fluoroform, a non-ozone-depleting and inexpensive gas, can serve as a difluorocarbene source in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. This process, which occurs under moderate conditions, offers an environmentally friendly and cost-effective method for producing these compounds (Thomoson & Dolbier, 2013).
将来の方向性
The future directions for the study of “2-(Difluoromethoxy)-1-fluoro-4-nitrobenzene” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. The development of alternative fluorinated groups is highly necessary due to the advantageous properties conferred by the latter, including notably significant modifications in biological behavior and physicochemical properties compared to their hydrogen-containing analogues .
特性
IUPAC Name |
2-(difluoromethoxy)-1-fluoro-4-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-5-2-1-4(11(12)13)3-6(5)14-7(9)10/h1-3,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSAGCUNNXEOBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OC(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97963-50-3 |
Source


|
| Record name | 2-(difluoromethoxy)-1-fluoro-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl N-{[(1-cyanocyclobutyl)carbamoyl]methyl}-N-methylcarbamate](/img/structure/B2361282.png)
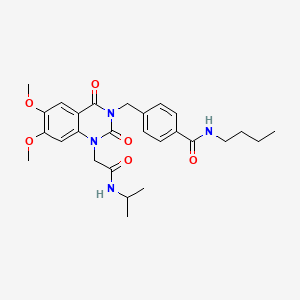
![6-ethyl 3-methyl 2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2361286.png)
![N-(benzo[d]thiazol-2-yl)-5-bromo-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2361289.png)
![(1H-indol-6-yl)(4-methoxy-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2361290.png)
![S-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido](/img/structure/B2361291.png)
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2361293.png)
![N-(3-chlorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2361294.png)
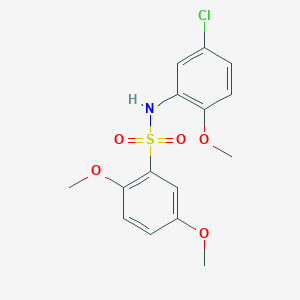
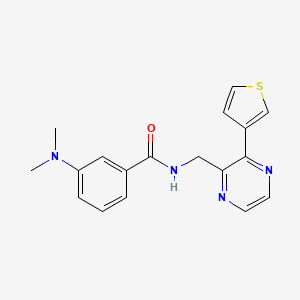

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone](/img/structure/B2361301.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2361304.png)
